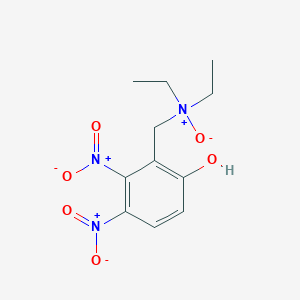
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ethanamine oxide group attached to a benzyl ring substituted with hydroxy and dinitro groups. Its molecular structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide typically involves multiple steps, starting with the preparation of the benzyl precursor. The benzyl ring is first nitrated to introduce the nitro groups at the 2 and 3 positions. This is followed by the introduction of the hydroxy group at the 6 position through a hydroxylation reaction. The final step involves the reaction of the benzyl precursor with N-ethyl ethanamine oxide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The hydroxy and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted benzyl compounds.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine: Lacks the oxide group, resulting in different chemical properties.
N-Methyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
N-Ethyl-N-(4-hydroxy-2,3-dinitrobenzyl)ethanamine oxide: The hydroxy group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
N-Ethyl-N-(6-hydroxy-2,3-dinitrobenzyl)ethanamine oxide is unique due to its specific combination of functional groups and their positions on the benzyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15N3O6 |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
N-ethyl-N-[(6-hydroxy-2,3-dinitrophenyl)methyl]ethanamine oxide |
InChI |
InChI=1S/C11H15N3O6/c1-3-14(20,4-2)7-8-10(15)6-5-9(12(16)17)11(8)13(18)19/h5-6,15H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
JIXPNADEBXDZRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14793534.png)
![(7S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B14793545.png)
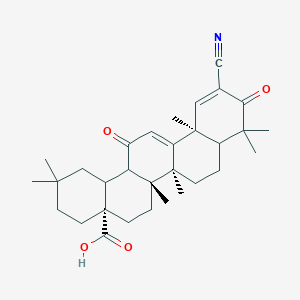
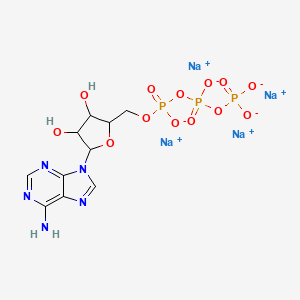
![Methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B14793558.png)
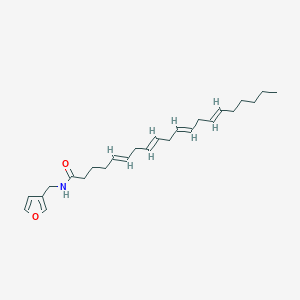
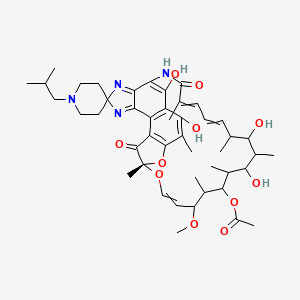

![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)


![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid](/img/structure/B14793606.png)
